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INX-315, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), is an

investigational oral therapy currently under evaluation for the treatment of various advanced

cancers.[1][2] A significant focus of its clinical development has been on its potential in ovarian

cancer, particularly in tumors harboring a CCNE1 amplification.[3][4] This genetic alteration is a

known driver of tumorigenesis and has been linked to resistance to platinum-based

chemotherapy, a standard of care in ovarian cancer treatment.[5]

This guide provides a comprehensive comparison of the available data on INX-315's

performance in platinum-resistant versus platinum-sensitive ovarian cancer, drawing from

preclinical findings and ongoing clinical trial results.

Performance in Platinum-Resistant Ovarian Cancer
The primary clinical investigation of INX-315 in ovarian cancer is centered on the platinum-

resistant and refractory populations. This focus is largely due to the strong correlation between

CCNE1 amplification and resistance to platinum-based therapies. The U.S. Food and Drug

Administration (FDA) has granted Fast Track designation to INX-315 for the treatment of

CCNE1-amplified, platinum-resistant/refractory ovarian cancer, underscoring the significant

unmet medical need in this patient group.
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Initial data from the Phase 1/2 INX-315-01 (NCT05735080) clinical trial has demonstrated

promising antitumor activity in heavily pretreated patients with advanced cancers, including

ovarian cancer.

Clinical Trial Data: INX-315-01 (Part A Interim Analysis)
Efficacy Endpoint

Ovarian Cancer Patients
(n=10)

Overall Population (n=30)

Partial Response (PR) 2 (20%) 3 (10%)

Stable Disease (SD) 8 (80%) 19 (63%)

Objective Response Rate

(ORR)
20% 10%

Disease Control Rate (DCR) 100% 73%

These preliminary results suggest that INX-315 monotherapy is active in patients with CCNE1-

amplified, platinum-resistant high-grade serous ovarian/fallopian cancer.

Performance in Platinum-Sensitive Ovarian Cancer
Currently, there is a lack of direct clinical or preclinical data evaluating the efficacy of INX-315

specifically in platinum-sensitive ovarian cancer. The ongoing INX-315-01 trial's inclusion

criteria for the ovarian cancer cohort (Part B) specifies patients with platinum-refractory or

platinum-resistant disease.

However, emerging research challenges the long-held belief that CCNE1 amplification is

invariably linked to platinum resistance. A recent study has shown that approximately half of

CCNE1-amplified high-grade serous ovarian carcinomas exhibit homologous recombination

deficiency (HRD) and are, in fact, platinum-sensitive. This finding suggests a potential

therapeutic role for targeted agents like INX-315 in a subset of platinum-sensitive patients with

CCNE1 amplification. Further investigation is warranted to explore this possibility.

Mechanism of Action: The CDK2/Cyclin E Pathway
INX-315 exerts its anticancer effects by selectively inhibiting CDK2. In many cancers, including

a subset of ovarian cancers, the CCNE1 gene is amplified, leading to an overabundance of its
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protein product, Cyclin E1. Cyclin E1 forms a complex with CDK2, leading to hyperactivation of

the kinase. This aberrant activity promotes uncontrolled cell cycle progression from the G1 to

the S phase, driving tumor cell proliferation. By inhibiting CDK2, INX-315 aims to restore

normal cell cycle control, leading to cell cycle arrest and inhibition of tumor growth.

INX-315 Mechanism of Action in CCNE1-Amplified Ovarian Cancer
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Caption: Signaling pathway of INX-315 in CCNE1-amplified ovarian cancer.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12382279?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


INX-315-01 Clinical Trial (NCT05735080)
The INX-315-01 trial is a first-in-human, Phase 1/2, open-label study designed to evaluate the

safety, tolerability, pharmacokinetics, and preliminary antitumor activity of INX-315 in patients

with recurrent advanced/metastatic cancers.

Key Methodologies:

Study Design: The trial consists of three parts:

Part A: Dose escalation of INX-315 monotherapy and in combination with fulvestrant.

Part B: Monotherapy dose expansion in patients with CCNE1-amplified, platinum-

refractory or -resistant advanced/metastatic ovarian cancer.

Part C: Combination therapy dose escalation and expansion with abemaciclib and

fulvestrant in HR+/HER2- breast cancer.

Key Inclusion Criteria for Ovarian Cancer Cohort (Part B):

Advanced/metastatic platinum-resistant or platinum-refractory epithelial ovarian, fallopian

tube, or primary peritoneal cancer.

Confirmed CCNE1 gene amplification.

Measurable disease as per RECIST v1.1.

ECOG performance status of 0 or 1.

Key Exclusion Criteria:

Prior treatment with a CDK2 inhibitor.

Symptomatic central nervous system (CNS) metastases.

Certain pre-existing medical conditions.

Endpoints:
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Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent

adverse events (TEAEs).

Secondary Endpoints: Objective response rate (ORR), duration of response (DoR),

disease control rate (DCR), and pharmacokinetic parameters.

INX-315-01 Clinical Trial Workflow
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Caption: Workflow of the INX-315-01 clinical trial.

Conclusion
INX-315 has demonstrated encouraging preliminary antitumor activity in a heavily pretreated

population of patients with CCNE1-amplified, platinum-resistant ovarian cancer. The ongoing

INX-315-01 trial will provide more definitive data on its safety and efficacy in this specific

indication.

While there is currently no direct evidence for the use of INX-315 in platinum-sensitive ovarian

cancer, the recent discovery that a significant subset of CCNE1-amplified tumors are platinum-

sensitive opens a new avenue for investigation. Future studies are warranted to determine if
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INX-315 could offer a therapeutic benefit to this newly identified patient population. For now,

the clinical development of INX-315 remains firmly focused on addressing the unmet need in

platinum-resistant disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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